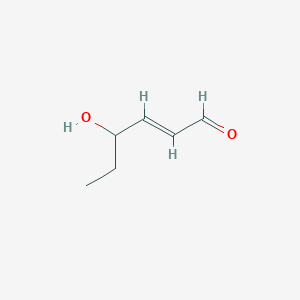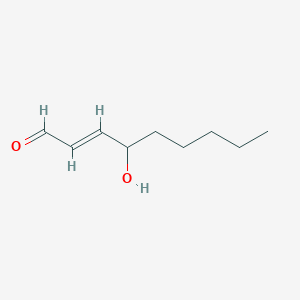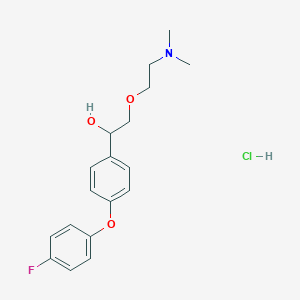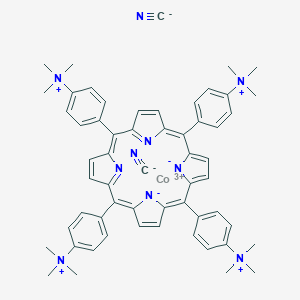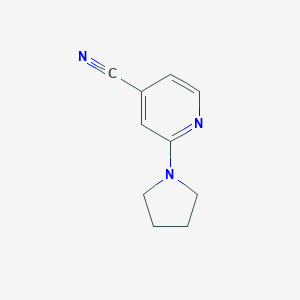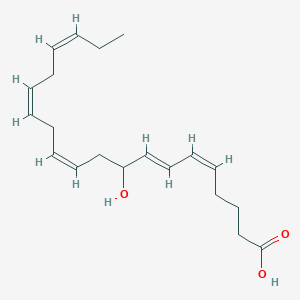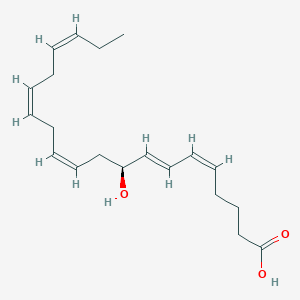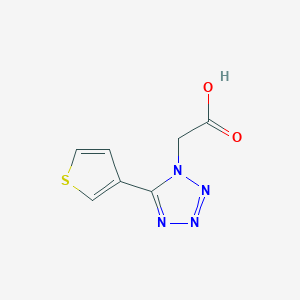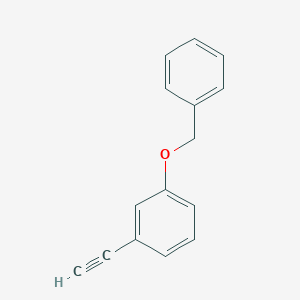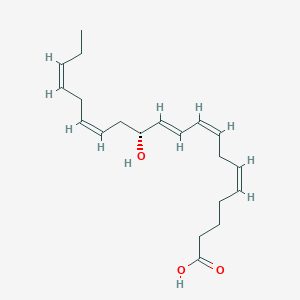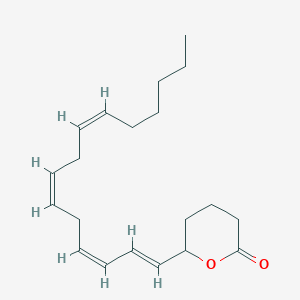
5-ヘテラクトン
概要
説明
5-Hydroxyeicosatetraenoic acid lactone, commonly known as 5-HETE lactone, is a cyclic ester derived from 5-Hydroxyeicosatetraenoic acid. It is a metabolite of arachidonic acid and is part of the eicosanoid family. Eicosanoids are signaling molecules that play crucial roles in various physiological and pathological processes, including inflammation and immune responses .
科学的研究の応用
5-HETE lactone has several scientific research applications:
作用機序
Target of Action
5-HETE lactone, also known as 5-Hydroxyeicosatetraenoic acid, is an eicosanoid, a metabolite of arachidonic acid . It primarily targets and activates a dedicated G protein-coupled receptor, the oxoeicosanoid receptor 1 (OXER1, also termed the OXE, OXE-R, hGPCR48, HGPCR48, or R527 receptor) . This receptor is highly expressed on eosinophils and basophils, and is also found on neutrophils, monocytes/macrophages, and various cancer cell lines .
Mode of Action
5-HETE lactone stimulates cells primarily by binding to and activating the OXER1 receptor . This interaction triggers a cascade of intracellular events, leading to various physiological responses.
Biochemical Pathways
5-HETE lactone is a product of the 5-lipoxygenase (5-LOX) pathway . It is formed by the oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH . The synthesis of 5-HETE lactone is regulated by the availability of the obligate cofactor NADP+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
Pharmacokinetics
It is known that the enzyme paraoxonase-1 (pon1) can hydrolyze 5-hete lactone . The polymorphism at position 192(Q/R) of human PON1 is a determinant of Km and Vmax .
Result of Action
5-HETE lactone and other members of the 5 (S)-HETE family contribute to the up-regulation of acute inflammatory and allergic responses . They serve as hormone-like autocrine and paracrine signaling agents that may be members of the innate immune system . In vitro studies suggest that 5 (S)-HETE and/or other of its family members may also be active in promoting the growth of certain types of cancers, in simulating bone reabsorption, in signaling for the secretion of aldosterone and progesterone, in triggering parturition, and in contributing to other responses in animals and humans .
Action Environment
The action of 5-HETE lactone can be influenced by environmental factors such as oxidative stress and activation of the respiratory burst in phagocytic cells . These conditions can increase the intracellular levels of NADP+, favoring the synthesis of 5-HETE lactone .
生化学分析
Biochemical Properties
5-Hete Lactone interacts with various enzymes and proteins. It is a product of a series of enzymatic reactions of arachidonic acid . It is also a substrate of paraoxonase-1 (PON1), an enzyme that plays a role in the metabolism of this compound . The nature of these interactions involves enzymatic reactions that lead to the formation and metabolism of 5-Hete Lactone .
Cellular Effects
The effects of 5-Hete Lactone on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It stimulates cells primarily by binding and thereby activating a dedicated G protein-coupled receptor, the oxoeicosanoid receptor 1 .
Molecular Mechanism
5-Hete Lactone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . The mechanism involves the conversion of the 5-hydroxy residue of 5(S)-HETE to a ketone residue to form 5-oxo-eicosatetraenoic acid .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, there are changes in the effects of 5-Hete Lactone. This includes information on the product’s stability and degradation . The stability of 5-Hete Lactone in serum has been studied, providing insights into its long-term effects on cellular function .
Metabolic Pathways
5-Hete Lactone is involved in metabolic pathways related to the metabolism of arachidonic acid . It interacts with enzymes such as PON1 and is a product of a series of enzymatic reactions of arachidonic acid .
Subcellular Localization
It is known that 5-LOX, an enzyme involved in the formation of leukotrienes, can translocate to nuclear compartments where it is associated with the euchromatin .
準備方法
Synthetic Routes and Reaction Conditions
5-HETE lactone can be synthesized through several methods. One common approach involves the acid-catalyzed nucleophilic addition of the hydroxyl group at the C-5 position to the carboxyl group at the C-1 position of 5-Hydroxyeicosatetraenoic acid. This reaction forms the cyclic ester structure of 5-HETE lactone .
Another method involves the use of yeast reduction. In this process, racemic ketoester is reduced using yeast to produce hydroxy ester and lactone intermediates, which are then converted to 5-HETE lactone with high enantiomeric excess .
Industrial Production Methods
Industrial production of 5-HETE lactone typically involves large-scale synthesis using the acid-catalyzed nucleophilic addition method. This method is preferred due to its simplicity and high yield. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
5-HETE lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-eicosatetraenoic acid, a potent proinflammatory mediator.
Reduction: Reduction reactions can convert it back to its hydroxy acid form.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dehydrogenases and other enzymatic systems.
Reduction: Yeast and other reducing agents are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 5-oxo-eicosatetraenoic acid.
Reduction: 5-Hydroxyeicosatetraenoic acid.
Substitution: Various substituted eicosanoids depending on the reagents used.
類似化合物との比較
Similar Compounds
5-Hydroxyeicosatetraenoic acid: The parent compound from which 5-HETE lactone is derived.
5-oxo-eicosatetraenoic acid: An oxidized form of 5-HETE lactone with potent proinflammatory properties.
Other Eicosanoids: Compounds such as leukotrienes and prostaglandins that share similar biosynthetic pathways and biological activities.
Uniqueness
5-HETE lactone is unique due to its cyclic ester structure, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase and its role in inflammation and cancer research make it a valuable compound in scientific studies .
特性
IUPAC Name |
6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAEYDIHWEEAF-XTDASVJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81517-87-5 | |
| Record name | 5-Hydroxyeicosatetraenoic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081517875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 5-HETE lactone?
A1: 5-HETE lactone, the intramolecular ester of 5-hydroxyeicosatetraenoic acid (5-HETE), is produced alongside 5-HETE in human B cell lines stimulated with calcium ionophore. [] This suggests that both 5-HETE and 5-HETE lactone may play a role in B cell activation, a process initiated by a rise in intracellular calcium levels. []
Q2: How is 5-HETE lactone synthesized in the laboratory?
A2: Several synthetic routes have been explored:
- Yeast Reduction: A novel yeast reduction method using racemic ketoester as a starting material enables the synthesis of both (R)- and (S)-enantiomers of 6,7-dihydro-5-HETE lactone. This method leverages the stereoselectivity of yeast enzymes to achieve high enantiomeric excess (99% and 95% for the R and S enantiomers, respectively). []
- Organoiron Complexes: This approach utilizes tricarbonyl(pentadienyl)iron(1+) cations as key intermediates. Starting with the appropriate optically active precursor, both (+)- and (-)-enantiomers of 5-HETE methyl ester can be synthesized. This method allows for precise control over the stereochemistry of the final product. [, ]
Q3: Has the synthesis of 5-HETE lactone contributed to the understanding of leukotrienes?
A4: Yes, synthetic studies on 5-HETE lactone, specifically focusing on the stereospecific introduction of an allylic alcohol and the construction of the cis-divinylmethane functionality, have provided valuable insights into the synthesis of leukotrienes. [] These studies, employing organoiron complexes, have paved the way for new methods to synthesize leukotrienes and their analogs, contributing to a deeper understanding of these important biological mediators. []
Q4: What is the role of 12-HETE in relation to 5-HETE and 5-HETE lactone?
A5: Studies have shown that human uterine and intrauterine tissues produce 12-HETE as the major lipoxygenase product from arachidonic acid. [] While 5-HETE and 5-HETE lactone are also formed, they are present in smaller amounts. Interestingly, 12-HPETE, the precursor to 12-HETE, is known to inhibit prostacyclin biosynthesis. [] This finding suggests a potential interplay between these lipoxygenase products in regulating prostacyclin levels, which could have implications for pregnancy complications like pre-eclampsia. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



